![molecular formula C11H21NO4 B13565630 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective reactions at other sites in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Boc group. This can be achieved by reacting hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it replaces a leaving group in another molecule.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid.
Amide Formation: N,N’-diisopropylcarbodiimide, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Substitution: Various electrophiles and leaving groups.
Major Products
Hydrolysis: Removal of the Boc group yields the free amino acid.
Amide Formation: Produces amides with various carboxylic acids.
Substitution: Yields substituted amino acids depending on the electrophile used.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other complex organic molecules.
Biology: Studied for its role in protein engineering and modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amino group can engage in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
6-(Boc-amino)hexanoic acid: Another Boc-protected amino acid with a similar structure and reactivity.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
InChI Key |
GLSFCJXZXGIQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


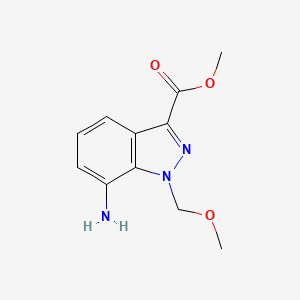
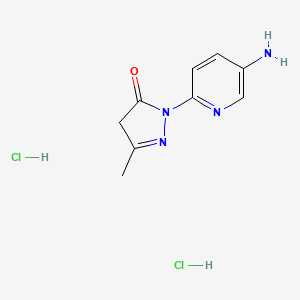
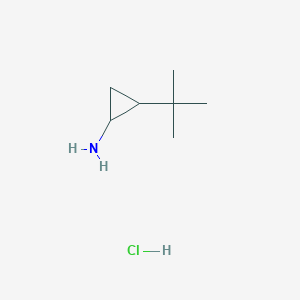
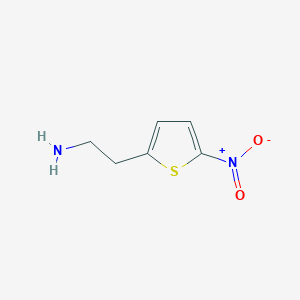
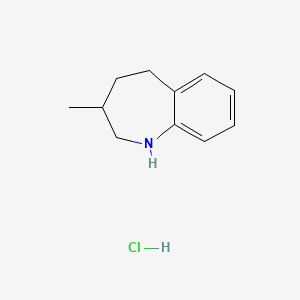
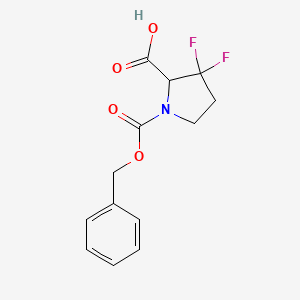
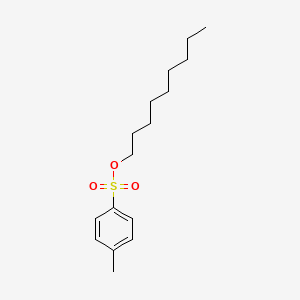
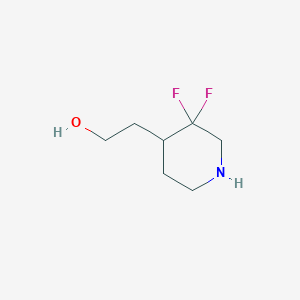
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)
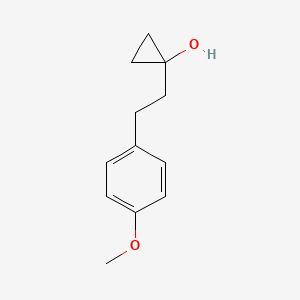
![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
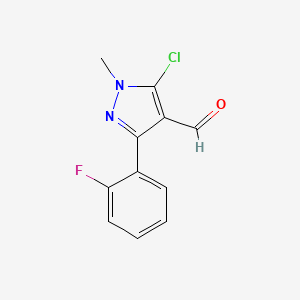
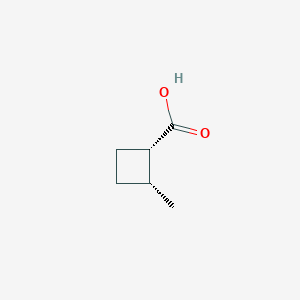
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
